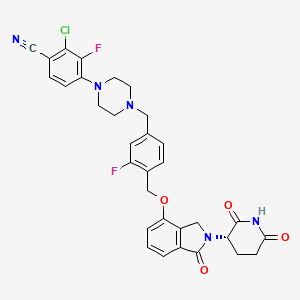
Cereblon inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cereblon inhibitor 1 is a compound that targets cereblon, a substrate recognition protein in the E3 ubiquitin ligase complex. Cereblon plays a crucial role in various biological processes by regulating tissue-specific targets. The inhibition of cereblon has significant implications in the treatment of diseases such as multiple myeloma and other cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cereblon inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced potency and selectivity. These derivatives are further evaluated for their biological activity and therapeutic potential .
Applications De Recherche Scientifique
Cereblon inhibitor 1 has a wide range of scientific research applications, including:
Mécanisme D'action
Cereblon inhibitor 1 exerts its effects by binding to cereblon, thereby altering its substrate specificity. This binding leads to the recruitment and degradation of specific proteins involved in disease progression. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in protein homeostasis and cellular regulation .
Comparaison Avec Des Composés Similaires
- Thalidomide
- Lenalidomide
- Pomalidomide
Activité Biologique
Cereblon (CRBN) is a critical component of the DDB1-CUL4-RING E3 ubiquitin ligase complex, playing a pivotal role in mediating the effects of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. The biological activity of CRBN inhibitors, including Cereblon inhibitor 1, has garnered significant attention due to their implications in cancer therapy and immune modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Cereblon functions primarily as a substrate receptor that directs the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates. The interaction between CRBN and IMiDs leads to the modulation of various signaling pathways that are crucial for cell proliferation, survival, and immune response.
- Ubiquitination : CRBN facilitates the ubiquitination of proteins such as IKZF1 and CK1α, which are involved in cell cycle regulation and apoptosis. This process is essential for the antiproliferative effects observed in multiple myeloma cells treated with IMiDs .
- Immune Modulation : CRBN is also involved in enhancing T-cell effector functions. Studies have shown that CRBN modulates T-cell metabolism and activity through feedback mechanisms that influence CD8 T-cell responses .
Key Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
- Antiproliferative Effects : In vitro experiments demonstrated that this compound effectively inhibits the growth of myeloma cells by disrupting CRBN-mediated signaling pathways. This was evidenced by decreased levels of oncogenic transcription factors such as c-Myc and IRF4 following treatment .
- Cytokine Production : The compound also influences cytokine production in T cells, enhancing immune responses against tumor cells. This effect is particularly notable in the context of hematological malignancies .
Case Study 1: Multiple Myeloma Treatment
A clinical trial involving patients with relapsed multiple myeloma assessed the efficacy of this compound in combination with standard therapies. Results indicated a significant reduction in tumor burden, correlating with increased CRBN activity and altered expression of downstream targets.
Case Study 2: Immune Response Enhancement
In a preclinical model, treatment with this compound led to enhanced T-cell activation and proliferation in response to tumor antigens. This suggests potential applications in immunotherapy, where boosting T-cell function could improve patient outcomes .
Data Table: Biological Activities of this compound
Propriétés
Formule moléculaire |
C32H28ClF2N5O4 |
|---|---|
Poids moléculaire |
620.0 g/mol |
Nom IUPAC |
2-chloro-4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]-3-fluorophenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1 |
Clé InChI |
PVJLGFCYPTZLAE-SANMLTNESA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















